molecular formula C17H19ClN6O2 B2946032 7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 303971-30-4

7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No. B2946032
CAS RN: 303971-30-4
M. Wt: 374.83
InChI Key: NUQFSJZWLOJBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine core itself is a fused-ring structure composed of a pyrimidine ring and an imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The purine core, the piperazine ring, and the phenyl group would all contribute to its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the various functional groups present .

Scientific Research Applications

Anticancer Activity

Purine derivatives have been extensively studied for their potential as anticancer agents. They can interfere with various cellular processes such as DNA replication and repair, making them valuable in targeting cancer cells .

Antiviral Compounds

These compounds show promise in combating viral infections. They have been tested against a range of viruses, including herpes, HIV, and influenzae, showing significant antiviral activity .

Autoimmune and Anti-inflammatory Agents

Purine derivatives can modulate immune responses and have been researched for their efficacy in treating autoimmune diseases and reducing inflammation .

Antihyperuricemic and Anti-gout Solutions

Some purine derivatives are effective in managing hyperuricemia and gout by inhibiting enzymes involved in uric acid production or enhancing its excretion .

Antimicrobial Agents

Research has indicated that purine derivatives can act as antimicrobial agents, providing a potential avenue for new antibiotic development .

Antitubercular Compounds

The fight against tuberculosis has seen the application of purine derivatives as potential antitubercular compounds due to their ability to inhibit mycobacterial growth .

Anti-leishmanial Agents

Leishmaniasis treatment may benefit from purine derivatives, which have shown activity against the Leishmania species .

Neuroprotective Effects

Purine derivatives can promote neuronal health by influencing glutathione levels in the brain, offering a neuroprotective effect against various neurological disorders .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many purine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The study of novel purine derivatives is a vibrant field, with potential applications in medicinal chemistry and drug discovery. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-2-4-12(18)5-3-11)16(20-14)23-8-6-19-7-9-23/h2-5,19H,6-10H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFSJZWLOJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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